1-(2-Aminophenyl)-3-methylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(2-aminophenyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-5-3-2-4-10(11)13/h2-5,9,12,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLBLFFMRNALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(2-Aminophenyl)-3-methylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases, particularly HDAC2, which is involved in the regulation of gene expression through chromatin remodeling. The interaction with HDAC2 suggests that this compound may influence gene transcription and cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDAC2 can lead to changes in histone acetylation levels, thereby affecting gene expression and potentially leading to altered cellular functions. Additionally, it may impact cell proliferation, apoptosis, and differentiation processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as HDAC2. This binding can result in the inhibition of HDAC2 activity, leading to increased histone acetylation and changes in gene expression. The compound may also interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained changes in gene expression and cellular metabolism. Additionally, its stability in various experimental conditions can affect the reproducibility and reliability of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to amino acid metabolism, particularly tryptophan and tyrosine metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Biological Activity
1-(2-Aminophenyl)-3-methylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to various pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring with an amino group and a methyl substitution. The molecular formula is , indicating the presence of nitrogen and oxygen, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in pain perception and inflammation.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
1. Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation in various models. Its mechanism likely involves the modulation of the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.
| Study | Model | Effect Observed |
|---|---|---|
| Asha et al. (2023) | RAW264.7 cells | Inhibition of nitric oxide production |
| Liu et al. (2022) | Mouse model | Reduced edema in inflammatory response |
2. Neuroprotective Properties
The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegeneration.
| Study | Model | Effect Observed |
|---|---|---|
| Zhang et al. (2024) | SH-SY5Y cells | Protection against oxidative stress-induced apoptosis |
| Chen et al. (2023) | Rat model | Improvement in cognitive function post-injury |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Pain Management : In a clinical trial involving patients with chronic pain, administration of this compound resulted in significant pain relief compared to placebo.
- Alzheimer’s Disease : A study demonstrated that this compound improved cognitive scores in Alzheimer’s patients when used alongside standard therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
Piperidine-based compounds vary significantly in substituent patterns, which critically influence their physicochemical and pharmacological properties. Key comparisons include:
Table 1: Structural Comparison of Piperidine Derivatives
Notes:
- Ortho vs.
- Methylene linkers: Compounds like 1-[(4-aminophenyl)methyl]piperidin-4-ol use a benzyl linker, increasing hydrophobicity and spatial flexibility compared to direct N-attachment .
- Hydroxyl vs. ketone groups : Piperidin-4-ol derivatives (e.g., target compound) exhibit hydrogen-bonding capacity, while piperidin-4-one derivatives (e.g., ) may engage in polar interactions via ketone groups .
Comparison with Non-Piperidine Heterocycles
Table 2: Comparison with Pyrrolidinone and Urea Derivatives
Pharmacological and Physicochemical Properties
Pharmacological Activities
While direct data for this compound is unavailable, insights can be drawn from analogs:
- Antimicrobial activity : Piperidine derivatives with aryl substituents (e.g., 2,6-bis(trimethoxyphenyl)) show potent activity against bacterial and fungal strains .
- Enzyme inhibition: Thiazolidinone-piperidine hybrids () demonstrate potency as kinase or protease inhibitors, suggesting the target compound’s aminophenyl group may confer similar activity .
- Anti-inflammatory effects : Piperidin-4-ol derivatives with hydroxyl groups are implicated in COX-2 inhibition due to hydrogen-bonding interactions .
Physicochemical Properties
- Solubility : The hydroxyl group enhances hydrophilicity, while the methyl group and aromatic ring increase lipophilicity, balancing membrane permeability .
- Crystallography : Hydrogen-bonding networks observed in urea derivatives () suggest similar packing patterns for the target compound, influencing stability and formulation .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-Aminophenyl)-3-methylpiperidin-4-ol typically involves:
- Formation of the piperidine ring, often via Mannich-type condensation or reductive amination.
- Introduction of the 3-methyl substituent on the piperidine ring.
- Attachment of the 2-aminophenyl substituent at the nitrogen (N-1) position.
- Hydroxylation at the 4-position of the piperidine ring.
These steps may be achieved through multi-step sequences involving lithiation, nucleophilic addition, catalytic hydrogenation, and selective reductions.
Detailed Preparation Methods
Formation of the Piperidine Core and Hydroxylation
Mannich Condensation Approach:
Piperidin-4-ones can be synthesized by Mannich condensation involving aromatic aldehydes, ketones (e.g., ethyl methyl ketone), and ammonia or primary amines in ethanol medium. This reaction yields substituted 4-piperidones, which serve as precursors for further functionalization. The Mannich base formation is a classical approach to generate β-amino carbonyl compounds that cyclize to piperidones.Hydroxylation at the 4-Position:
The 4-hydroxy group is introduced by reduction of the piperidin-4-one intermediate. Sodium borohydride or catalytic hydrogenation can be employed to reduce the ketone to the corresponding alcohol at the 4-position of the piperidine ring.
Attachment of the 2-Aminophenyl Group at N-1 Position
Aryllithium or Grignard Reagents:
The 2-aminophenyl substituent can be introduced via nucleophilic addition of an aryllithium or Grignard reagent derived from 2-bromoaniline derivatives to N-methyl-4-piperidinone. The resulting alcohol intermediate is then further processed to form the desired product.Reductive Amination:
Reductive amination is a key step where the piperidine nitrogen is functionalized with the 2-aminophenyl moiety. This involves reacting the piperidin-4-ol or its derivatives with 2-aminobenzaldehyde or related aldehydes in the presence of reducing agents such as sodium triacetoxyborohydride or sodium borohydride to form the secondary amine linkage.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Mannich Condensation | Aromatic aldehyde + ethyl methyl ketone + NH3 in EtOH | Formation of 4-piperidone intermediate |
| 2 | Reduction | NaBH4 or catalytic hydrogenation | Conversion of piperidone to 4-hydroxypiperidine |
| 3 | Aryllithium or Grignard Addition | 2-bromoaniline derivative + n-BuLi or Grignard reagent | Attachment of 2-aminophenyl group |
| 4 | Reductive Amination | 2-aminobenzaldehyde + NaBH(OAc)3 or NaBH4 | Formation of N-substituted piperidine |
| 5 | Purification & Salt Formation | Column chromatography; acid treatment | Pure this compound salt |
Research Findings and Optimization Notes
Use of Transfer Hydrogenation:
Transfer hydrogenation using formaldehyde and palladium catalysts has been reported to convert piperidine-4-carboxylic acid derivatives to methyl-substituted piperidines under mild conditions, avoiding gaseous hydrogen.Grignard Reagent Advantages:
Grignard reagents, especially Turbo Grignard (isopropylmagnesium chloride/lithium chloride), allow for ambient temperature reactions, simplifying synthesis compared to cryogenic lithium reagents.Solvent Systems for Purification:
Ethyl acetate and hexane mixtures (1:4 ratio) are effective for column chromatography purification of piperidine derivatives, yielding high-purity products.Salt Formation for Stability:
Conversion to hydrochloride or hydrobromide salts improves crystallinity, melting point, and solubility, facilitating handling and formulation.
Data Table: Typical Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Mannich Condensation | Aromatic aldehyde, ethyl methyl ketone, NH3, EtOH | Reflux or RT | 40-60 | Forms 4-piperidone intermediate |
| Reduction (Hydroxylation) | NaBH4 in MeOH or catalytic H2 with Pd/C | 0-25 °C or RT | 70-85 | Selective ketone reduction |
| Aryllithium Addition | 2-bromoaniline, n-BuLi, THF | −78 °C to RT | 40-50 | Requires inert atmosphere |
| Reductive Amination | 2-aminobenzaldehyde, NaBH(OAc)3, CH2Cl2 or MeOH | RT | 50-75 | Mild reducing agent preferred |
| Purification | Column chromatography (EtOAc/Hexane 1:4) | Ambient | — | Achieves high purity |
| Salt Formation | HCl or HBr | RT | — | Enhances solubility and stability |
Q & A
Q. What are the recommended methods for synthesizing 1-(2-Aminophenyl)-3-methylpiperidin-4-ol, and how can structural purity be validated?
Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, to introduce the 2-aminophenyl and methyl groups onto the piperidine scaffold. Post-synthesis, purity validation requires:
- High-Performance Liquid Chromatography (HPLC): To confirm ≥98% purity, as demonstrated in similar piperidine derivatives .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and rule out regioisomeric byproducts.
- Mass Spectrometry (MS): For molecular weight confirmation.
- X-ray Crystallography: For definitive structural elucidation, as applied to related piperidinone derivatives .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA): To evaluate thermal degradation.
- pH-Dependent Stability Assays: Test solubility and decomposition in buffers (e.g., pH 2–10) over 24–72 hours.
- Light Sensitivity: Expose to UV/visible light and monitor degradation via HPLC.
- Storage Recommendations: Store at –20°C in inert atmospheres to prevent oxidation of the aminophenyl group .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (e.g., ANSI Z87.1-compliant goggles).
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Hazard Mitigation: Classified under GHS Category 2 for skin/eye irritation; immediate rinsing with water is required upon contact .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. experimental pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations: Assess interactions with biological membranes to predict absorption (e.g., logP ~2.5 for similar piperidines ).
- Density Functional Theory (DFT): Compare calculated dipole moments with experimental data to validate charge distribution.
- ADMET Prediction Tools: Use platforms like SwissADME to cross-validate solubility and cytochrome P450 binding, addressing discrepancies in metabolic stability .
Q. What strategies are effective in optimizing the compound’s selectivity for target receptors (e.g., serotonin or dopamine receptors)?
- Structure-Activity Relationship (SAR) Studies: Modify the methyl group at position 3 or the hydroxyl at position 4 to alter steric and electronic profiles.
- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-Spiperone for dopamine D2 receptors) to quantify IC₅₀ values.
- Molecular Docking: Map interactions with receptor active sites (e.g., piperidine nitrogen’s role in hydrogen bonding ).
Q. How can researchers address inconsistencies in spectroscopic data across different batches?
- Batch-to-Batch Reproducibility: Standardize reaction conditions (e.g., temperature, solvent ratios) to minimize variability.
- Advanced NMR Techniques: Use 2D-COSY or HSQC to resolve overlapping peaks caused by conformational isomers.
- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels to track amine group interactions and confirm structural assignments .
Q. What methodologies are suitable for studying the compound’s potential as a precursor in neuroactive drug development?
- In Vitro Neuronal Models: Test modulation of neurotransmitter release in PC12 cells or primary cortical neurons.
- Metabolic Profiling: Identify major metabolites via LC-MS/MS after incubation with liver microsomes.
- Blood-Brain Barrier (BBB) Permeability: Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
